molecular formula C22H20N4OS B2680410 N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide CAS No. 391947-05-0

N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B2680410
CAS No.: 391947-05-0
M. Wt: 388.49
InChI Key: ZDSBKMIWEKYTOO-UHFFFAOYSA-N
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Description

N-{[5-(Ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a synthetic chemical compound of significant interest in medicinal and organic chemistry research. It features a hybrid molecular structure incorporating a 1,2,4-triazole ring and a naphthalene system. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with diverse biological targets . This moiety is present in several clinically used drugs and is associated with a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The specific substitution pattern on the triazole ring, including an ethylsulfanyl group at the 5-position and a phenyl group at the 4-position, allows for fine-tuning of the compound's electronic properties, lipophilicity, and overall steric profile. This molecular architecture is frequently explored in the development of enzyme inhibitors. For instance, structurally related 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against enzymes like 15-lipoxygenase (15-LOX), which is a target in inflammation and cancer research . The naphthalene-1-carboxamide segment serves as a bulky aromatic group that can contribute to binding with hydrophobic pockets in proteins or enzymes through π-π stacking interactions . Researchers utilize this compound and its analogs as a key intermediate or precursor in the synthesis of more complex molecular hybrids, particularly for probing structure-activity relationships (SAR) in the search for new therapeutic leads . The compound is supplied for research purposes such as bioactivity screening, method development in analytical chemistry, and as a building block in organic synthesis. This product is intended for use by qualified laboratory professionals only. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-2-28-22-25-24-20(26(22)17-11-4-3-5-12-17)15-23-21(27)19-14-8-10-16-9-6-7-13-18(16)19/h3-14H,2,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSBKMIWEKYTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction using ethylthiol.

    Attachment of the Naphthalene Ring: The naphthalene ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the naphthalene ring.

    Substitution: The phenyl group or the ethylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl or ethylsulfanyl moieties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide. Triazoles are known to exhibit significant activity against a range of pathogens. The compound has shown potential as an effective agent against bacterial strains and fungi, making it a candidate for further development as an antimicrobial drug.

Case Study:
A study conducted by researchers demonstrated that various triazole derivatives inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The specific activity of this compound was evaluated using standard disc diffusion methods, revealing promising results that warrant further exploration in clinical settings .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole compounds is another area where this compound has shown promise. Research indicates that compounds with triazole moieties can inhibit lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes.

Research Findings:
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant inhibition of LOX activity. These findings suggest that the compound could be developed as an anti-inflammatory agent targeting conditions such as arthritis or asthma .

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties due to their ability to disrupt cellular processes in cancer cells. The compound has been investigated for its cytotoxic effects against various cancer cell lines.

Case Study:
In a study evaluating the cytotoxicity of several triazole compounds, this compound was found to induce apoptosis in human cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction . This positions the compound as a potential lead for anticancer drug development.

Synthesis and Structural Characterization

The synthesis of this compound involves several chemical reactions that yield high-purity products suitable for biological testing. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:
The synthesis typically begins with the formation of the triazole ring followed by subsequent functionalization to introduce the naphthalene carboxamide moiety. This multi-step synthesis allows for the fine-tuning of biological activity through structural modifications .

Potential for Further Research

Given its diverse applications in antimicrobial, anti-inflammatory, and anticancer research, this compound represents a promising candidate for further investigation. Future studies should focus on:

  • In vivo efficacy: Evaluating the therapeutic potential in animal models.
  • Mechanistic studies: Understanding the specific pathways through which this compound exerts its biological effects.
  • Formulation development: Exploring various delivery methods to enhance bioavailability and efficacy.

Mechanism of Action

The mechanism of action of N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites. The compound’s structure allows it to interact with various pathways, potentially leading to the modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole derivatives with modifications at positions 3, 4, and 3. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Compound Name / ID Substituents (Position 5) Key Functional Groups Biological Activity / Notes Reference
Target Compound: N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide Ethylsulfanyl Naphthalene-1-carboxamide Hypothesized tyrosinase inhibition (structural analogy)
4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides (9a–k) 2-Aminothiazole-methyl Benzamide Potent tyrosinase inhibitors (IC50 values: 0.12–1.8 µM)
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) Butylthio Pyridine Synthetic intermediate; no reported bioactivity
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (18) Acetylamino phenoxy-methyl 4-Nitrophenyl acetamide Antimicrobial potential (no specific data)
N-({5-[(3-bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-N-(1-naphthyl)amine (CAS 362679-87-6) 3-Bromobenzylsulfanyl Naphthylamine Higher molecular weight (501.44 g/mol); bulky substituent may limit solubility

Structural Variations and Physicochemical Properties

  • Aromatic Systems : The naphthalene-1-carboxamide moiety enhances π-π stacking interactions compared to benzamide (9a–k) or pyridine (5m) derivatives, which may increase binding affinity to hydrophobic enzyme pockets .
  • Molecular Weight : The target compound (MW ≈ 423.5 g/mol, estimated) is lighter than CAS 362679-87-6 (MW 501.44 g/mol), suggesting better pharmacokinetic profiles .

Key Research Findings and Gaps

  • Strengths : The naphthalene-carboxamide scaffold offers a strategic advantage in drug design for targets requiring aromatic interactions (e.g., kinases, oxidases).
  • Limitations: No direct data on the target compound’s solubility, stability, or toxicity are available. Comparative studies with 9a–k and CAS 362679-87-6 are needed.
  • Opportunities : Structural optimization (e.g., introducing polar groups on the naphthalene ring) could balance lipophilicity and solubility.

Biological Activity

N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action supported by various studies.

Chemical Structure and Synthesis

The compound features a naphthalene backbone substituted with a triazole moiety and an ethylsulfanyl group. The synthesis typically involves multi-step reactions that may include coupling reactions between naphthalene derivatives and triazole precursors. The general synthetic route can be summarized as follows:

  • Formation of Triazole : Synthesize the triazole ring using appropriate precursors.
  • Naphthalene Derivative Preparation : Prepare the naphthalene derivative with a carboxamide functional group.
  • Coupling Reaction : Combine the naphthalene derivative with the triazole to form the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown that it possesses efficacy against various bacterial strains, including Mycobacterium avium subsp. paratuberculosis. The compound demonstrated activity significantly higher than traditional antibiotics such as rifampicin and ciprofloxacin, suggesting its potential as a novel antimicrobial agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interact with specific biological targets involved in microbial metabolism and cell wall synthesis. The inhibition of photosynthetic electron transport in isolated spinach chloroplasts has also been noted, indicating a broader spectrum of biological activity beyond antimicrobial effects .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • In Vitro Screening : A study involving various ring-substituted naphthalene-1-carboxanilides found that compounds structurally related to this compound exhibited enhanced antimycobacterial activity compared to standard treatments. The most potent compounds showed IC50 values significantly lower than established antibiotics .
  • Toxicity Assessments : Toxicity evaluations on human cell lines indicated that these compounds exhibit low toxicity profiles, making them suitable candidates for further development in therapeutic applications .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the phenyl and triazole rings could enhance biological activity. This insight is crucial for guiding future synthetic efforts aimed at optimizing efficacy and reducing toxicity .

Data Summary

Study FocusFindings
Antimicrobial ActivityHigher activity against M. avium than rifampicin and ciprofloxacin
Mechanism of ActionPotential interaction with microbial metabolic pathways; inhibition of photosynthetic processes
Toxicity ProfileLow toxicity in human cell lines
Structure-Activity RelationshipModifications can enhance efficacy; specific substitutions yield better biological responses

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